molecular formula C9H20Cl2N2 B1448471 N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride CAS No. 1803562-59-5

N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride

Cat. No. B1448471
CAS RN: 1803562-59-5
M. Wt: 227.17 g/mol
InChI Key: ORTALJJESBWWBO-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride (N,N-DMCPA-HCl) is a cyclic amine compound with a variety of uses in scientific research and laboratory experiments. It is a cyclic amine, meaning that its structure is composed of a ring of atoms, with a nitrogen atom at the center. N,N-DMCPA-HCl is a derivative of the cyclopropylamine family, and is commonly used in research applications such as enzyme inhibition, protein binding, and ion channel modulation. It is also used in laboratory experiments to study its biochemical and physiological effects on biological systems.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

One study delves into the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, revealing these compounds as effective inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase (AChE) enzymes. These inhibitors show promise in treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia (Boztaş et al., 2019).

Synthesis of Potential Antidepressants

Research on the copper-catalyzed aminoboration of methylenecyclopropanes has highlighted a method for creating (borylmethyl)cyclopropylamines, which serve as potential building blocks for synthesizing antidepressants and other therapeutic agents. The process is noted for its high regio- and diastereoselectivity (Sakae et al., 2014).

Advanced Synthesis for Organic Chemistry

A study focused on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes reports a method achieving high diastereoselectivity. This synthesis method is pertinent for creating compounds prevalent in pharmaceuticals and agrochemicals (West et al., 2019).

Mechanistic Investigations in Organic Synthesis

Another study provides insights into the cyclopropanation of electron-deficient alkenes, contributing to our understanding of reaction mechanisms involving cobalt(II)-catalysts. This research underscores the importance of cyclopropyl compounds in advanced organic synthesis and the development of new catalytic processes (Chirila et al., 2018).

properties

IUPAC Name

N,N'-dicyclopropyl-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11(9-4-5-9)7-6-10-8-2-3-8;;/h8-10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTALJJESBWWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNC1CC1)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
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N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
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N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride
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N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride

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